molecular formula C11H16ClNO2 B13475770 (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride

(2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride

Cat. No.: B13475770
M. Wt: 229.70 g/mol
InChI Key: BVYZJKBHJYIFNY-CVDVRWGVSA-N
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Description

The compound (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine hydrochloride (CAS: EN300-7618393) is a chiral organic salt with the molecular formula C₉H₁₄Cl₂N₂ and a molecular weight of 221.13 g/mol . It features a trans-configured propen-1-amine backbone (E-configuration at the double bond) substituted with a 2,3-dimethoxyphenyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and crystallographic studies.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2;/h3-7H,8,12H2,1-2H3;1H/b6-4+;

InChI Key

BVYZJKBHJYIFNY-CVDVRWGVSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/CN.Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C=CCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride typically involves the reaction of 2,3-dimethoxybenzaldehyde with an appropriate amine under specific conditions. The reaction may proceed through a condensation reaction followed by reduction and hydrochloride salt formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving steps such as crystallization and purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is studied for its reactivity and potential as a building block in organic synthesis.

Biology

Research may focus on its biological activity, including potential antimicrobial or anticancer properties.

Medicine

The compound could be investigated for its therapeutic potential, such as its use in drug development.

Industry

In industrial applications, the compound might be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The 2,3-dimethoxyphenyl group distinguishes this compound from closely related molecules. Key comparisons include:

A. Diaveridine Hydrochloride (DVHC)

  • Structure: 2,4-diamino-5-(3,4-dimethoxybenzyl)pyrimidine hydrochloride .
  • Key Differences :
    • Contains a pyrimidine ring instead of a propen-1-amine backbone.
    • Methoxy groups are at the 3,4-positions of the phenyl ring, compared to 2,3-positions in the target compound.
  • Activity : DVHC is a dihydrofolate reductase inhibitor with antimicrobial properties, highlighting the role of methoxy positioning in modulating biological activity .

B. (2E)-3-Phenylprop-2-en-1-amine Hydrochloride (Cinnamylamine Hydrochloride)

  • Structure : Lacks methoxy substituents; phenyl group directly attached to the propen-1-amine backbone .
  • Key Differences :
    • Absence of methoxy groups reduces steric hindrance and electron-donating effects.
  • Activity : Used in organic synthesis and as a precursor for bioactive molecules. The lack of methoxy groups may limit its enzyme-targeting specificity compared to dimethoxy-substituted analogs .

C. Curcumin Analogs with 3,4-Dimethoxyphenyl Groups

  • Structure: Cyclopentanone/cyclohexanone derivatives with acryloyl and dimethoxybenzylidene groups (e.g., compound 3e in ) .
  • Key Differences :
    • Rigid cyclic ketone backbone vs. flexible propen-1-amine chain.
    • 3,4-dimethoxyphenyl substituents enhance antioxidant and tyrosinase inhibition activities.
  • Activity : Demonstrated potent free radical scavenging (IC₅₀: 8–12 μM) and angiotensin-converting enzyme (ACE) inhibition (IC₅₀: 0.5–1.2 μM), emphasizing the importance of methoxy positioning and conjugated systems .
Pharmacological and Physicochemical Profiles

The table below summarizes key properties of the target compound and its analogs:

Compound Name Molecular Weight (g/mol) Substituents Core Structure Notable Activities
(2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine HCl 221.13 2,3-dimethoxyphenyl Propen-1-amine Limited data; inferred enzyme modulation
Diaveridine HCl (DVHC) 314.76 3,4-dimethoxybenzyl Pyrimidine Antimicrobial (dihydrofolate reductase inhibition)
(E)-3-Phenylprop-2-en-1-amine HCl 169.65 Phenyl Propen-1-amine Synthetic intermediate
Curcumin analog 3e 452.48 3,4-dimethoxyphenyl Cyclopentanone Antioxidant (IC₅₀: 8 μM), ACE inhibition
Impact of Methoxy Group Positioning
  • 3,4-dimethoxyphenyl (DVHC, curcumin analogs): Enhances resonance stabilization and hydrogen-bonding capacity, critical for DNA-binding (DVHC) or radical scavenging (curcumin analogs) .

Biological Activity

(2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Name : (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine hydrochloride
  • Molecular Formula : C12H16ClN2O2
  • Molecular Weight : 256.72 g/mol
  • CAS Number : 103275-23-6

The biological activity of (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine hydrochloride appears to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could affect the proliferation of certain cancer cells.
  • Receptor Interaction : Preliminary studies suggest that it may interact with various receptors in the central nervous system, influencing neurotransmitter levels and potentially offering neuroprotective effects.
  • Antioxidant Activity : The presence of methoxy groups in its structure may enhance its ability to scavenge free radicals, contributing to its antioxidant properties.

Biological Activity Data

Biological ActivityObservationsReferences
Anticancer EffectsIn vitro studies indicate reduced viability in breast cancer cell lines.
Neuroprotective EffectsExhibits protective effects against oxidative stress in neuronal cells.
Enzyme InhibitionInhibits activity of specific kinases involved in cell signaling pathways.

Case Study 1: Anticancer Properties

A study investigated the effects of (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine hydrochloride on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell proliferation at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of this compound in a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The compound was found to significantly reduce cell death and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Research Findings

Research indicates that (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine hydrochloride has multifaceted biological activities:

  • Anticancer Activity : It has been shown to inhibit tumor growth in various cancer models, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotection : Its ability to mitigate oxidative stress highlights its potential application in neurodegenerative diseases.
  • Anti-inflammatory Properties : Some studies have suggested that it may reduce inflammation markers, indicating potential use in inflammatory conditions.

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